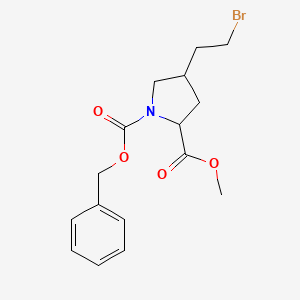![molecular formula C15H20N2O4S B15246088 5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl, methyl, and amino groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate include other spirocyclic molecules with comparable functional groups, such as spiro[indoline-3,4’-pyrrolidine] derivatives or spiro[cyclopropane-1,3’-indoline] compounds.
Uniqueness
What sets 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate apart is its specific combination of a spirocyclic core with tert-butyl, methyl, and amino groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-methyl 3-aminospiro[4H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-2,5-dicarboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(19)17-7-8-9(16)10(12(18)20-4)22-11(8)15(17)5-6-15/h5-7,16H2,1-4H3 |
InChI Key |
QHBYAKTZCUXKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C13CC3)SC(=C2N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


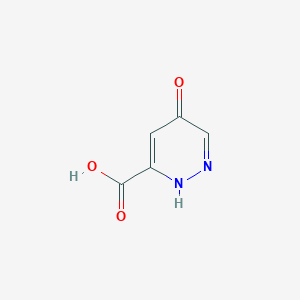
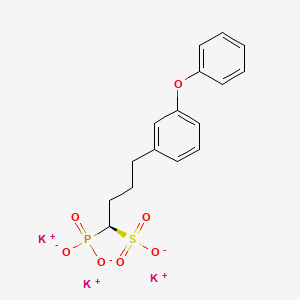
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
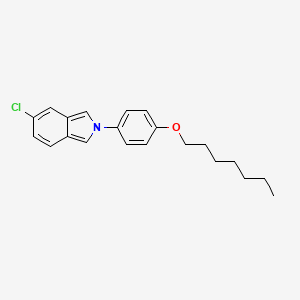
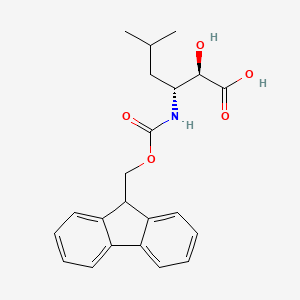
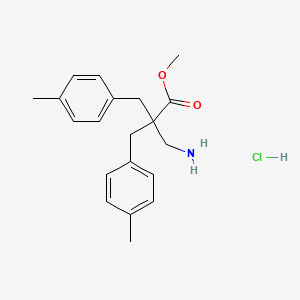

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)



![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
